Cas no 2380027-49-4 (Src Inhibitor 3)
Src Inhibitor 3 structure
Product Name:Src Inhibitor 3
Numéro CAS:2380027-49-4
Le MF:C34H32ClFN8O4
Mégawatts:671.1205
MDL:MFCD32263443
CID:4757617
PubChem ID:139600340
Update Time:2025-05-30
Src Inhibitor 3 Propriétés chimiques et physiques
Nom et identifiant
-
- Src Inhibitor 3
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
- BDBM50503102
- D79346
- N-(3-CHLORO-4-{6-METHOXYPYRAZOLO[1,5-A]PYRIDINE-3-AMIDOPHENYL)-1-[1-(3-CYANO-3,3-DIMETHYLPROPANOYL)PIPERIDIN-4-YL]-5-FLUORO-1H-INDAZOLE-3-CARBOXAMIDE
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin
- CHEMBL4445994
- 2380027-49-4
- GLXC-25737
- Src Inhibitor 13
- EX-A6733
- AKOS040739077
- HY-130254
- MS-31057
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide
- CS-0106066
-
- MDL: MFCD32263443
- Piscine à noyau: 1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
- La clé Inchi: LQQYARMJQBHKQQ-UHFFFAOYSA-N
- Sourire: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C(C1C2C([H])=C(C([H])=C([H])C=2N(C2([H])C([H])([H])C([H])([H])N(C(C([H])([H])C(C#N)(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C2([H])[H])N=1)F)=O)N([H])C(C1C([H])=NN2C([H])=C(C([H])=C([H])C2=1)OC([H])([H])[H])=O
Propriétés calculées
- Qualité précise: 670.2219074g/mol
- Masse isotopique unique: 670.2219074g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 8
- Complexité: 1240
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 147
Propriétés expérimentales
- Dense: 1.43±0.1 g/cm3(Predicted)
- Le PKA: 10.20±0.70(Predicted)
Src Inhibitor 3 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0106066-5mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 5mg |
$400.0 | 2022-04-27 | |
| ChemScence | CS-0106066-10mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 10mg |
$680.0 | 2022-04-27 | |
| ChemScence | CS-0106066-25mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 25mg |
$1350.0 | 2022-04-27 | |
| eNovation Chemicals LLC | D711044-1G |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 97% | 1g |
$4860 | 2024-07-21 | |
| ChemScence | CS-0106066-50mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 50mg |
$2200.0 | 2022-04-27 | |
| ChemScence | CS-0106066-100mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 100mg |
$3400.0 | 2022-04-27 | |
| 1PlusChem | 1P01JWNP-1mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 1mg |
$247.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-5mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 5mg |
$494.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-10mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 10mg |
$815.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-25mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 25mg |
$1582.00 | 2024-05-22 |
Src Inhibitor 3 Littérature connexe
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
2380027-49-4 (Src Inhibitor 3) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot